molecular formula C26H25N5O2 B2495291 11-methyl-13-oxo-12-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile CAS No. 919245-32-2

11-methyl-13-oxo-12-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile

Cat. No.: B2495291
CAS No.: 919245-32-2
M. Wt: 439.519
InChI Key: KRFXMXWUVGYJBB-UHFFFAOYSA-N
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Description

11-methyl-13-oxo-12-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,8-diazatricyclo[7400^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile is a complex organic compound with a unique structure that includes multiple rings and functional groups

Scientific Research Applications

11-methyl-13-oxo-12-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-methyl-13-oxo-12-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,8-diazatricyclo[740Common synthetic routes may involve the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . The reaction conditions typically involve the use of palladium catalysts and organoboron reagents .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

11-methyl-13-oxo-12-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxo groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or remove double bonds.

    Substitution: The compound can undergo substitution reactions, particularly at the phenylpiperazinyl group, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 11-methyl-13-oxo-12-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    11-methyl-13-oxo-12-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile: shares similarities with other diazatricyclo compounds and phenylpiperazinyl derivatives.

Uniqueness

  • The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential applications in multiple fields make it a valuable compound for scientific research.

Properties

IUPAC Name

3-methyl-1-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O2/c1-18-20(26(33)31-23-10-6-5-9-22(23)28-25(31)21(18)17-27)11-12-24(32)30-15-13-29(14-16-30)19-7-3-2-4-8-19/h2-10,28H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFXMXWUVGYJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C3=CC=CC=C3NC2=C1C#N)CCC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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